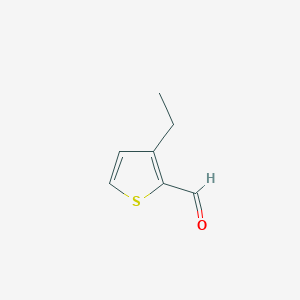
3-ethylthiophene-2-carbaldehyde
概要
説明
3-ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The compound is characterized by the presence of an ethyl group at the third position and a formyl group at the second position of the thiophene ring .
準備方法
Synthetic Routes and Reaction Conditions
3-ethylthiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the formylation of 3-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods
Industrial production methods for 3-ethyl-2-formylthiophene are not extensively documented. large-scale synthesis would likely involve optimizing the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-2-thiophenecarboxylic acid.
Reduction: 3-Ethyl-2-hydroxymethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
3-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Medicine: Research into thiophene derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of 3-ethyl-2-formylthiophene depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating various transformations. In biological systems, thiophene derivatives can interact with enzymes and receptors, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
3-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylthiophene: Lacks the ethyl group, which can influence its reactivity and physical properties.
3-Methyl-2-formylthiophene: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties
Uniqueness
3-ethylthiophene-2-carbaldehyde is unique due to the presence of both an ethyl and a formyl group on the thiophene ring. This combination of substituents allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C7H8OS |
|---|---|
分子量 |
140.20 g/mol |
IUPAC名 |
3-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-6-3-4-9-7(6)5-8/h3-5H,2H2,1H3 |
InChIキー |
ANIABPZLKNMRLN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC=C1)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













